molecular formula C13H10ClNO B1453252 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone CAS No. 1216474-77-9

1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone

Cat. No.: B1453252
CAS No.: 1216474-77-9
M. Wt: 231.68 g/mol
InChI Key: YBJLYPBXQIKGHV-UHFFFAOYSA-N
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Description

1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone is a high-purity chemical building block of significant interest in research and development. This compound features a chlorophenyl moiety linked to a pyridine ring via an ethanone group, a structural motif commonly explored in medicinal and agrochemical chemistry . Its molecular formula is C13H10ClNO, with a molecular weight of 231.68 g/mol . This compound serves as a versatile synthetic intermediate. Researchers utilize it in the design and synthesis of novel heterocyclic compounds, particularly pyrazole derivatives, for biological evaluation . Such structures are frequently investigated for a range of potential activities, including antimicrobial, antifungal, and antitumor properties, making this ethanone a valuable precursor in pharmaceutical discovery . Furthermore, its structural similarity to compounds used in agrochemicals, such as certain insecticides, highlights its potential application in the development of new crop protection agents . Advanced spectroscopic techniques, including FT-IR and FT-Raman, are employed for its structural characterization . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[6-(4-chlorophenyl)pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-9(16)11-4-7-13(15-8-11)10-2-5-12(14)6-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJLYPBXQIKGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the synthesis, biological activity, and therapeutic potential of this compound, supported by diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with a suitable pyridine derivative under controlled conditions. The resulting compound is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant anticancer properties. In particular, studies have focused on their ability to inhibit specific kinases involved in cancer progression:

  • Inhibition of AKT Signaling : A related compound, 4j , demonstrated potent inhibition of the AKT2/PKBβ kinase, which is crucial in glioma malignancy. This compound exhibited an EC50 value of 20 μM against glioblastoma cell lines, indicating strong antiproliferative activity while maintaining low cytotoxicity towards non-cancerous cells .
CompoundEC50 (μM)Target Kinase
4j20AKT2/PKBβ
MK-22062AKT

This suggests that similar structures may also inhibit key oncogenic pathways, presenting a viable avenue for cancer therapeutics.

Antimicrobial Activity

The antimicrobial properties of pyridine derivatives have been extensively studied. For instance, certain substituted pyridines have shown promising activity against various pathogens:

  • Antimicrobial Efficacy : Compounds derived from pyridine structures exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for some derivatives were reported between 2.18–3.08 μM against strains like Staphylococcus aureus and Escherichia coli .
CompoundMIC (μg/mL)Pathogen
Derivative A2.18S. aureus
Derivative B3.08E. coli

These findings indicate that modifications to the pyridine structure can enhance antimicrobial potency.

Case Studies

Several case studies highlight the biological activities associated with compounds similar to this compound:

  • Anti-Glioma Activity : A study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles revealed significant inhibition of glioma cell growth through specific kinase inhibition, emphasizing the importance of structural modifications in developing effective anticancer agents .
  • Broad-Spectrum Antimicrobial Agents : Research into various pyridine derivatives has shown their effectiveness against a range of microbial pathogens, suggesting that these compounds could serve as templates for new antibiotics .

Comparison with Similar Compounds

Structurally analogous compounds differ in substituent positions, functional groups, or heterocyclic frameworks. Below is a systematic comparison:

Substituent Variations on the Pyridine Ring

Chlorine Substituent Position and Number
  • 1-(5,6-Dichloropyridin-3-yl)ethanone: Features two chlorine atoms at the 5- and 6-positions of the pyridine ring. This modification increases molecular weight (220.06 g/mol) and lipophilicity (XLogP3: 2.7 vs.
  • 1-[6-(3-Chlorophenoxy)pyridin-3-yl]ethanone: Substitutes the 4-chlorophenyl group with a 3-chlorophenoxy moiety. The addition of an ether linkage reduces LogP (XLogP3: 3.0) compared to the parent compound but may improve solubility .
Methyl and Other Alkyl Groups
  • 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanone: Incorporates a methyl group at the 2-position of the pyridine ring. The molecular weight is 245.70 g/mol .
  • 1-[6-Methylpyridin-3-yl]-2-[4-(methylsulfonyl)phenyl]ethanone: Combines a methyl group on pyridine with a sulfonylphenyl ketone. This compound (MW: 303.37 g/mol) shows enhanced electron-withdrawing properties, influencing its reactivity in medicinal chemistry applications .

Functional Group Modifications

Ketone vs. Thioether Derivatives
  • 2-((4-Chlorophenyl)thio)-1-(5-nitro-1H-indol-3-yl)ethanone: Replaces the pyridine ring with an indole system and introduces a thioether group. This derivative exhibits potent antimalarial activity (pIC50 = 7.95), outperforming chloroquine (pIC50 = 7.55) .
  • 1-(8-(4-Chlorophenyl)-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone: Integrates an imidazo[1,2-a]pyridine core. This compound demonstrates significant inhibition of snake venom phospholipase A2 (IC50 = 194.8 µM), attributed to the fused heterocyclic system enhancing target affinity .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Reference
1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone 231.68 2.5 2
1-(6-(3-Chlorophenoxy)pyridin-3-yl)ethanone 247.68 3.0 3
1-(5,6-Dichloropyridin-3-yl)ethanone 220.06 2.7 2

Preparation Methods

General Synthetic Strategy

The preparation of 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone typically involves:

  • Construction or functionalization of the pyridine ring at the 3- and 6-positions.
  • Introduction of the 4-chlorophenyl substituent at the 6-position.
  • Installation of the ethanone (acetyl) group at the 3-position.

The synthetic approaches can be broadly categorized into:

Specific Preparation Methods

Acylation of 6-(4-Chlorophenyl)pyridin-3-yl Derivatives

One efficient approach involves starting from a 6-(4-chlorophenyl)pyridin-3-yl intermediate, which is then acylated at the 3-position to introduce the ethanone group.

  • A representative method uses acetyl chloride in the presence of a base such as pyridine to acylate the pyridine ring at the 3-position, yielding the target ethanone derivative.
  • For example, in a related system, 3-(4-chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine was reacted with acetyl chloride and pyridine in chloroform at room temperature, monitored by TLC, to yield an acetylated product, which upon purification gave a crystalline ethanone derivative suitable for X-ray diffraction analysis.

Cross-Coupling and Subsequent Functionalization

  • The 4-chlorophenyl substituent can be introduced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) between a halogenated pyridine and a 4-chlorophenyl boronic acid or stannane.
  • After installation of the 4-chlorophenyl group at the 6-position, the ethanone group can be introduced by reaction with acetylating agents such as acetyl chloride or by condensation with acetyl-containing reagents under basic or acidic conditions.
  • In literature, similar pyridine derivatives have been synthesized by reacting chloro-substituted pyridines with acetylating agents in solvents like N,N-dimethylformamide (DMF) containing potassium hydroxide to afford ethanone-substituted products in good yields.

Multi-Step Synthesis via Pyridine Precursors

  • Starting from pyridine precursors, such as 3-amino-6-(4-chlorophenyl)pyridine derivatives, reaction with acetylating agents or ketones under reflux in acetic acid with ammonium acetate can yield the ethanone-substituted pyridine.
  • For instance, treatment of pyridine intermediates with acetylacetone in boiling acetic acid containing ammonium acetate under reflux conditions has been reported to afford 1-(2-methyl-6-(aryl)pyridin-3-yl)ethanone derivatives.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Acylation with acetyl chloride Acetyl chloride, pyridine Chloroform Room temp Until completion (TLC monitored) Not specified Purification by preparative TLC
Reaction of pyridine derivative with acetylacetone Acetylacetone, ammonium acetate Glacial acetic acid Reflux Several hours Good yield (exact % not specified) Reflux under acidic conditions
Cross-coupling followed by acylation Halogenated pyridine, 4-chlorophenyl boronic acid, Pd catalyst; then acetyl chloride DMF, KOH Reflux Not specified Good yield Two-step process; cross-coupling then acylation

Characterization and Confirmation

  • The synthesized this compound is typically characterized by elemental analysis, NMR spectroscopy (^1H and ^13C NMR), mass spectrometry, and sometimes X-ray crystallography to confirm the structure and purity.
  • For example, acetylated pyridine derivatives show characteristic singlets for the methyl group of the ethanone moiety around δ 2.4–2.6 ppm in ^1H NMR and carbonyl carbon signals near δ 190–200 ppm in ^13C NMR.

Summary Table of Key Literature Methods

Reference Starting Material Key Reagents Method Type Yield Notes
Abdelriheem et al., 2017 Pyridine derivatives with amino or halo substituents Acetylacetone, ammonium acetate, acetyl chloride Acylation under reflux or base-mediated Good yields Multi-step synthesis with spectral confirmation
IUCr Journals, 2010 3-(4-Chlorophenyl)-6-methyl-1,6-dihydro-tetrazine Acetyl chloride, pyridine Direct acylation at room temp Not specified Purification by preparative TLC, crystallization for XRD
ACS Omega, 2021 Halogenated pyridine derivatives PCl5 in POCl3, acetylating agents Reflux chlorination followed by acylation Good yields Used for related pyridine carbonyl compounds

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves coupling reactions between pyridine derivatives and chlorophenyl precursors. Key steps include:

  • Suzuki-Miyaura cross-coupling : Use of palladium catalysts (e.g., Pd(PPh₃)₄) to couple 4-chlorophenylboronic acid with a pyridinyl halide intermediate.
  • Ketone functionalization : Acetylation via Friedel-Crafts acylation or nucleophilic substitution under reflux in ethanol or dimethylformamide (DMF) .
  • Optimization : Control temperature (70–100°C), pH (neutral to slightly basic), and solvent polarity to minimize side reactions. Yields >75% are achievable with catalytic amounts of triethylamine as a base .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :

  • ¹H/¹³C NMR : Distinct signals for the pyridine ring (δ 8.2–8.8 ppm for aromatic protons; δ 150–160 ppm for carbons adjacent to nitrogen) and the chlorophenyl group (δ 7.3–7.6 ppm for protons; δ 125–135 ppm for carbons) .
  • IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 750–800 cm⁻¹ (C-Cl bond) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 247.67 (C₁₃H₁₀ClNO) with fragmentation patterns indicating loss of COCH₃ .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • The electron-withdrawing chlorine atom on the phenyl group and the pyridine nitrogen create an electron-deficient aromatic system, activating the 2- and 4-positions of the pyridine ring for nucleophilic attack.
  • Reactivity Studies : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying reactive sites. Experimentally, track substitution with amines or thiols under mild acidic conditions (pH 5–6) .

Q. What are the potential biological targets of this compound, and what in vitro assays are recommended to evaluate its activity?

  • Methodological Answer :

  • Targets : Kinase enzymes (e.g., JAK2), antimicrobial targets (e.g., bacterial efflux pumps), and apoptosis pathways in cancer cells.
  • Assays :
  • MTT Assay : Test cytotoxicity against HeLa or MCF-7 cell lines (IC₅₀ values <50 μM suggest anticancer potential) .
  • Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure inhibition at varying concentrations .

Q. How can researchers resolve contradictions in reported biological activities of derivatives of this compound?

  • Methodological Answer :

  • Systematic SAR Studies : Synthesize derivatives with controlled substitutions (e.g., replacing Cl with Br or CF₃) to isolate electronic vs. steric effects.
  • Data Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for efficacy) and replicate studies across multiple labs .

Q. What computational methods are suitable for modeling the interaction of this compound with biological macromolecules?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Predict binding poses in ATP-binding pockets of kinases (e.g., PDB 4HX5).
  • Molecular Dynamics (MD) Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • QM/MM Hybrid Methods : Calculate binding energies using ONIOM protocols .

Q. What strategies can improve the solubility and bioavailability of this compound without compromising activity?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or PEG groups at the ketone moiety for enhanced aqueous solubility.
  • Co-Crystallization : Use co-formers like succinic acid to create stable co-crystals with improved dissolution rates .

Data Contradiction Analysis

  • Example : Discrepancies in reported IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, buffer pH). Standardize protocols using guidelines from the Kinase Inhibitor Consortium and validate with positive controls (e.g., staurosporine) .

Structural Comparison Table

Compound NameKey Structural FeatureBiological Activity
1-[6-(4-Cl-Ph)-pyridin-3-yl]ethanone4-Cl-phenyl, pyridine-3-ylKinase inhibition, antimicrobial
1-(3-Cl-pyridin-4-yl)ethanone3-Cl-pyridineLower solubility, similar activity
1-[6-(3-Cl-phenoxy)-pyridin-3-yl]ethanonePhenoxy linkerEnhanced logP, reduced potency

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone
Reactant of Route 2
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1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone

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